Maltobionic Acid Dicyclohexylammonium Salt
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Overview
Description
Maltobionic Acid Dicyclohexylammonium Salt is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. Maltobionic acid is a sugar acid derived from the oxidation of maltose, and it forms stable salts with inorganic cations. The dicyclohexylammonium salt of maltobionic acid is particularly noted for its stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltobionic acid can be synthesized through the enzymatic oxidation of maltose using glucose dehydrogenase. The reaction typically involves the use of recombinant Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase. The optimal conditions for this reaction include a temperature of around 30°C, a pH of 7.0, and a reaction time of approximately 24 hours .
Industrial Production Methods
For industrial production, whole-cell biocatalysis is employed using genetically modified Pseudomonas taetrolens. This method allows for the efficient conversion of maltose to maltobionic acid with high yield and productivity. The biocatalyst can be reused multiple times, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
Maltobionic Acid Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The primary reaction for the synthesis of maltobionic acid.
Reduction: Although less common, reduction reactions can modify the functional groups in the compound.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Uses glucose dehydrogenase as a catalyst.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Produces maltobionic acid.
Reduction: Can yield reduced forms of maltobionic acid.
Substitution: Leads to various maltobionic acid derivatives.
Scientific Research Applications
Maltobionic Acid Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex molecules.
Biology: Studied for its effects on intestinal bacteria and potential prebiotic properties.
Industry: Incorporated into active films for food packaging due to its antibacterial properties.
Mechanism of Action
The mechanism of action of Maltobionic Acid Dicyclohexylammonium Salt involves its interaction with various molecular targets:
Chelation: Binds to metal ions, which can inhibit microbial growth.
Barrier Strengthening: Enhances the barrier properties of films and coatings.
Moisturizing: Attracts and retains moisture, making it useful in cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
Lactobionic Acid: Another sugar acid with similar chelating and moisturizing properties.
Gluconic Acid: Known for its use in food and pharmaceutical industries.
Galactobionic Acid: Similar in structure and function, used in cosmetics and pharmaceuticals.
Uniqueness
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3R,4R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22)/t;3?,4?,5-,6+,7-,8?,9?,10-,12-/m.1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOIXYCQKIAOPS-XXYAZUIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1[C@H]([C@@H](C([C@H](O1)O[C@@H]([C@@H](C(C(=O)O)O)O)C(CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857949 |
Source
|
Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41092-97-1 |
Source
|
Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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